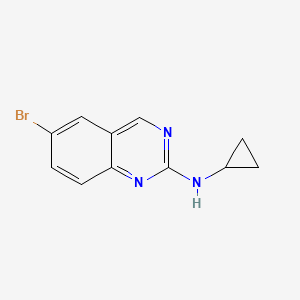
6-bromo-N-cyclopropyl-2-Quinazolinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-N-cyclopropyl-2-Quinazolinamine is a chemical compound with the molecular formula C11H10BrN3 and a molecular weight of 264.12 g/mol . It is a derivative of quinazolinamine, featuring a bromine atom at the 6th position and a cyclopropyl group attached to the nitrogen atom at the 2nd position of the quinazoline ring .
Preparation Methods
The synthesis of 6-bromo-N-cyclopropyl-2-Quinazolinamine typically involves the reaction of 6-bromo-2-iodoquinazoline with cyclopropylamine . The reaction conditions often include the use of a suitable solvent and a base to facilitate the nucleophilic substitution reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
6-bromo-N-cyclopropyl-2-Quinazolinamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions:
Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6-bromo-N-cyclopropyl-2-Quinazolinamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-bromo-N-cyclopropyl-2-Quinazolinamine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp), which are involved in multidrug resistance in cancer cells . The compound alters the localization of these proteins in cells, thereby inhibiting the efflux of anticancer drugs and increasing their accumulation in cancer cells .
Comparison with Similar Compounds
6-bromo-N-cyclopropyl-2-Quinazolinamine can be compared with other quinazoline derivatives, such as:
6-bromo-2-Quinazolinamine: Lacks the cyclopropyl group, which may affect its biological activity and chemical properties.
N-cyclopropyl-2-Quinazolinamine: Lacks the bromine atom, which may influence its reactivity and interactions with molecular targets.
The presence of both the bromine atom and the cyclopropyl group in this compound makes it unique and potentially more effective in certain applications .
Properties
Molecular Formula |
C11H10BrN3 |
|---|---|
Molecular Weight |
264.12 g/mol |
IUPAC Name |
6-bromo-N-cyclopropylquinazolin-2-amine |
InChI |
InChI=1S/C11H10BrN3/c12-8-1-4-10-7(5-8)6-13-11(15-10)14-9-2-3-9/h1,4-6,9H,2-3H2,(H,13,14,15) |
InChI Key |
XVZYKKPYQKTKNL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=NC=C3C=C(C=CC3=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















